Moxonidine-d7 -

Moxonidine-d7

Catalog Number: EVT-15274508
CAS Number:
Molecular Formula: C9H12ClN5O
Molecular Weight: 248.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Moxonidine-d7 can be sourced from specialized chemical suppliers and is classified under several categories:

  • Type: Small Molecule
  • Chemical Classification: Imidazoline receptor agonists
  • Drug Categories: Antihypertensives, central acting antiadrenergic agents
Synthesis Analysis

Methods of Synthesis

The synthesis of moxonidine-d7 involves incorporating deuterium into the moxonidine structure. This can be achieved through various methods:

  1. Deuterium Exchange Reactions: Hydrogen atoms in moxonidine are replaced with deuterium using deuterated solvents or reagents.
  2. Direct Synthesis: Moxonidine is synthesized from deuterated starting materials, ensuring that the final product contains deuterium in specific locations.

Technical Details

The industrial production of moxonidine-d7 mirrors laboratory synthesis but on a larger scale, involving:

  • Bulk Synthesis: Large-scale preparation of deuterated precursors.
  • Reaction Optimization: Adjusting conditions to maximize yield and purity.
  • Purification Techniques: Utilizing chromatography to eliminate impurities and isolate the desired compound .
Molecular Structure Analysis

Structure and Data

Moxonidine-d7 has the following molecular characteristics:

  • Molecular Formula: C9_9H5_5D7_7ClN5_5O
  • Molecular Weight: 248.72 g/mol
  • Appearance: Solid at room temperature
  • Melting Point: 217–219 °C (decomposition) .

The structure includes a pyrimidine ring with a halogen atom and an imidazoline moiety, which are crucial for its biological activity.

Chemical Reactions Analysis

Types of Reactions

Moxonidine-d7 can undergo various chemical transformations:

  • Oxidation: Can yield hydroxylated and dehydrogenated derivatives.
  • Reduction: Can be converted into reduced forms using agents like sodium borohydride.
  • Substitution Reactions: Functional groups can be replaced with others through nucleophilic substitution processes .

Common Reagents and Conditions

Key reagents used in reactions include:

  • Oxidizing agents such as hydrogen peroxide.
  • Reducing agents like lithium aluminum hydride.
  • Halogenating agents for substitution reactions .
Mechanism of Action

Moxonidine functions primarily as an agonist at the imidazoline receptor subtype 1 (I1_1), located in the medulla oblongata. This activation leads to decreased sympathetic nervous system activity, resulting in lower blood pressure. The compound also exhibits beneficial effects on insulin resistance syndrome, which may occur independently of its antihypertensive effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: 217–219 °C (decomposes)
  • Boiling Point: Approximately 364.7 °C (predicted)
  • Density: 1.52 g/cm³ (predicted)
  • Solubility: Very slightly soluble in water; sparingly soluble in methanol .

Chemical Properties

  • pKa: Approximately 7.11 (predicted), indicating its basicity.
  • Hydrogen Bonding Capacity: Two hydrogen donors and six acceptors, contributing to its solubility characteristics .
Applications

Moxonidine-d7 serves significant roles in scientific research:

  • It is utilized as a tracer in pharmacokinetic studies to understand drug metabolism.
  • Its unique isotopic labeling allows for precise quantification of drug interactions within biological systems.
  • The compound aids in elucidating mechanisms of action for antihypertensive therapies and exploring potential applications in treating metabolic disorders .
Synthesis and Isotopic Labeling Methodologies

Optimization of Deuteration Strategies for Imidazoline Receptor Agonists

The strategic deuteration of moxonidine (C₉H₁₂ClN₅O) necessitates precise molecular engineering to preserve pharmacological activity while enabling metabolic tracing. Moxonidine-d₇ incorporates seven deuterium atoms (C₉H₅D₇ClN₅O, MW: 248.72) at positions critical for metabolic stability [3] [7]. Deuteration focuses on the 2-methylpyrimidine moiety and the imidazoline ring, sites vulnerable to oxidative metabolism based on identified metabolic pathways [1]. Research demonstrates that hepatic cytochrome P450 enzymes oxidize the parent compound’s methyl group to hydroxymethyl derivatives, while the imidazoline ring undergoes ring-opening transformations – pathways accounting for >80% of its metabolism [1]. Selective deuteration at the 2-methyl group (converting -CH₃ to -CD₃) leverages the kinetic isotope effect (KIE) to impede the rate-limiting C-H bond cleavage during hydroxylation, thereby delaying metabolite formation and enhancing plasma stability [9].

Table 1: Key Deuteration Sites in Moxonidine-d₇ and Metabolic Implications

Molecular RegionDeuteration SiteTargeted Metabolic PathwayExpected KIE Impact
Pyrimidine Ring2-methyl group (-CD₃)Hydroxylation to alcohol (M2)High (kH/kD ≈ 5-10)
Imidazoline Ring4,5-positions (D₄)Ring oxidation/openingModerate (kH/kD ≈ 2-3)
Methoxy GroupNot deuteratedDemethylation (Minor pathway)None

However, challenges arise from deuterium exchange in protic solvents and potential isotope scrambling under acidic or basic conditions during synthesis. Studies confirm that deuterium atoms at exchangeable positions (e.g., imidazoline ring N-H groups) are particularly labile, necessitating strictly controlled reaction environments (pH 7-8, aprotic solvents) during synthesis to maintain ≥98% isotopic purity [3] [9]. Furthermore, NMR analyses reveal that deuterium incorporation must avoid the pharmacophoric guanidine group (N=C-N) to prevent alterations in binding affinity to imidazoline type-1 receptors (I1-R) [7].

Advances in Stable Isotope-Labeled Compound Synthesis for Pharmacokinetic Tracers

Synthetic routes to Moxonidine-d₇ have evolved significantly from early methods reliant on stoichiometric sodium methoxide in methanol – conditions promoting deuterium exchange. Modern protocols utilize deuterated organic bases (e.g., tetramethylguanidine-d₁₂) and deuterium-compatible solvents (e.g., DMSO-d₆) to minimize isotope loss [3] [8]. A pivotal advancement involves modifying the condensation reaction between deuterated precursor 6-dichloro-2-(trideuteriomethyl)-5-(1-acetyl-2-imidazolin-2-yl)-aminopyrimidine (DMAIA-d₃) and isotopically labeled diaminoethane. Traditional methods required sodium methoxide (2-fold excess) in methanol at 60°C, resulting in significant deuterium loss (>30%) from the methyl group due to H/D exchange [4].

The optimized process employs milder bases (e.g., potassium carbonate) in dimethyl sulfoxide (DMSO) at ambient temperature (25-30°C), limiting deuterium exchange to <5% while achieving reaction yields exceeding 85% [4] [8]. This shift aligns with patent-protected improvements (DE602006002738D1) emphasizing base and solvent optimization to enhance isotopic fidelity [4]. Crucially, phase-transfer catalysts facilitate reactions in biphasic systems (e.g., toluene/D₂O), enabling efficient deuteration of precursors under neutral conditions [8]. Post-synthesis purification leverages preparative HPLC with mass-directed fractionation, effectively removing non-deuterated impurities and achieving isotopic purities ≥98% as confirmed by LC-MS [3] [10].

Table 2: Comparative Synthesis Parameters for Moxonidine-d₇

Synthetic ParameterTraditional MethodOptimized MethodAdvantage
Base CatalystSodium methoxide (2 eq)Potassium carbonate (1.1 eq)Reduced deuterium exchange
Solvent SystemMethanolAnhydrous DMSOMinimizes protic exchange
Reaction Temperature60°C25-30°CPrevents thermal degradation
Reaction Duration4-6 hours12-24 hoursHigher deuteration yield
Isotopic Purity (Final)70-85%≥98%Enhanced tracer reliability

Analytical Validation of Deuterium Incorporation in Moxonidine-d7

Rigorous analytical validation is paramount for ensuring the reliability of Moxonidine-d₇ as a pharmacokinetic tracer. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as the cornerstone technique, with recent methodologies achieving detection limits of 0.1 ng/mL in biological matrices like blood and urine [10]. Validation parameters demonstrate linear responses (r² > 0.998) across 0.5–500 ng/mL concentrations, with intra-day precision (RSD) ≤6% – meeting FDA bioanalytical guidelines [10]. Crucially, high-resolution mass spectrometry (HRMS) resolves the +7 Da mass shift (m/z 248.72 → 255.75 for [M+H]⁺ ions), distinguishing Moxonidine-d₇ from potential metabolites like the 2-hydroxymethyl derivative (M2) at m/z 257.66 [1] [10].

Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level validation of deuterium placement. ¹H-NMR spectra show near-complete disappearance of signals at 2.35 ppm (2-methyl group) and 3.65 ppm (imidazoline ring CH₂), confirming deuterium incorporation at these sites [3]. Quantitative ²H-NRM and Fourier Transform Infrared (FTIR) spectroscopy further detect aberrant deuterium locations (e.g., methoxy group) or exchange, ensuring site-specificity ≥97% [3]. Accelerated stability studies under varied conditions (40°C/75% RH) reveal ≤0.5% deuterium loss over 6 months when stored in anhydrous DMSO at -80°C, underscoring its utility in long-term tracer studies [3].

Table 3: Analytical Validation Parameters for Moxonidine-d₇ Quantification

Validation ParameterMethodResultAcceptance Criterion
Limit of Detection (LOD)LC-MS/MS (MRM)0.1 ng/mL (Blood/Urine)≤0.5 ng/mL
Linearity RangeCalibration Curve0.5–500 ng/mL (r² > 0.998)r² ≥ 0.990
Precision (RSD)Intra-day/Inter-day≤6%≤15%
Deuterium Site-Specificity²H-NMR/FTIR≥97% at target positions≥95%
Isotopic PurityLC-HRMS≥98% (Moxonidine-d₇)≥95%

Properties

Product Name

Moxonidine-d7

IUPAC Name

4-chloro-2-methyl-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-6-(trideuteriomethoxy)pyrimidin-5-amine

Molecular Formula

C9H12ClN5O

Molecular Weight

248.72 g/mol

InChI

InChI=1S/C9H12ClN5O/c1-5-13-7(10)6(8(14-5)16-2)15-9-11-3-4-12-9/h3-4H2,1-2H3,(H2,11,12,15)/i2D3,3D2,4D2

InChI Key

WPNJAUFVNXKLIM-FFSDNRBLSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC

Isomeric SMILES

[2H]C1(C(N=C(N1)NC2=C(N=C(N=C2Cl)C)OC([2H])([2H])[2H])([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.